Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

2-Phenyl-1,3-oxazole-5-carbaldehyde is a heterocyclic aldehyde compound featuring an oxazole core substituted with a phenyl group at the 2-position and a formyl group at the 5-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality enables further derivatization through condensation, reduction, or cyclization reactions, while the oxazole ring contributes to stability and electronic modulation. Its well-defined molecular framework makes it valuable for constructing complex heterocyclic systems. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture.
2-phenyl-1,3-oxazole-5-carbaldehyde structure
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
CAS No:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28

2-phenyl-1,3-oxazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolecarboxaldehyde,2-phenyl-
    • 2-phenyl-1,3-oxazole-5-carbaldehyde
    • 2-PHENYLOXAZOLE-5-CARBALDEHYDE
    • 2-phenyloxazole-5-carboxaldehyde
    • 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
    • 2-Phenyl-oxazole-5-carbaldehyde
    • 92629-13-5
    • SCHEMBL7450038
    • Z1198177236
    • F20865
    • SB39977
    • ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • CS-0249241
    • AKOS005198454
    • EN300-4285597
    • 2-Phenyl-5-formyloxazole
    • DTXSID10534583
    • MFCD08361771
    • MDL: MFCD08361771
    • Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=C(C2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 173.047678
  • Monoisotopic Mass: 173.047678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.216
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.589

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2-phenyl-1,3-oxazole-5-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  24 h, rt
Reference
Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis
Wang, Yong-Hao; Jiang, You-Qin; Zhang, Yun-Qian; Ling, Yong; Ming, Liang; et al, Chemistry - A European Journal, 2023, 29(35),

Production Method 2

Reaction Conditions
1.1 Catalysts: Tetramethylammonium fluoride ,  1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
Reference
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ;  80 °C
Reference
From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen
Hu, Yancheng; Yi, Ruxia; Wang, Chunxiang; Xin, Xiaoyi; Wu, Fan; et al, Journal of Organic Chemistry, 2014, 79(7), 3052-3059

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Production Method 5

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ;  1 h, rt
Reference
Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities
Guo, Peng; Huang, Jun-Hai; Huang, Qing-Chun; Qian, Xu-Hong, Chinese Chemical Letters, 2013, 24(11), 957-961

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water
Reference
Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives
Li, Shan ; Liang, Jian; Liu, Xiaofeng; Xian, Liqing; Du, Mingxu, Chemical Papers, 2021, 75(3), 1041-1053

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles
Sagud, Ivana; Sindler-Kulyk, Marija; Vojnovic-Jandric, Dragana; Marinic, Zeljko, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Production Method 8

Reaction Conditions
1.1 Reagents: Water ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  12 h, rt
Reference
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

Production Method 9

Reaction Conditions
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides
Egorova, Olga A.; Seo, Hyewon; Kim, Yonghwi; Moon, Dohyun; Rhee, Young Min; et al, Angewandte Chemie, 2011, 50(48), 11446-11450

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: Iron(III) acetylacetonate ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ;  5 h, rt
Reference
Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene
Peng, Haihui; Akhmedov, Novruz G.; Liang, Yu-Feng; Jiao, Ning; Shi, Xiaodong, Journal of the American Chemical Society, 2015, 137(28), 8912-8915

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile ,  Water ;  5 h, rt → 60 °C
Reference
Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides
Baidya, Mrinmay; Dutta, Jhilik; De Sarkar, Suman, Organic Letters, 2023, 25(20), 3812-3817

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Reference
Synthesis, structure and spectral properties of some bisoxazoles
Belen'kii, L. I.; Cheskis, M. A.; Zvolinskii, V. P.; Obukhov, A. E., Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate ,  Lithium iodide Solvents: Dichloromethane ;  24 h, 1 atm, rt
Reference
Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides
Yi, Wei; Liu, Qing-Yun; Fang, Xing-Xiao; Lou, Sheng-Chun; Liu, Gong-Qing, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018

Production Method 14

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dichloromethane ;  80 °C
Reference
2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Benzeneseleninic acid ,  Oxygen Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
Reference
Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid
Abenante, Laura ; Quadros, Gabriela Trisch; Perin, Gelson ; Santi, Claudio ; Penteado, Filipe ; et al, European Journal of Organic Chemistry, 2022, 2022(31),

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  6 h, rt
Reference
Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis
Wang, Xue Yang; Zhang, Qing Bao; Jin, Xiao Ling; Wu, Li Zhu; Liu, Qiang, ChemPhotoChem, 2021, 5(3), 240-244

Production Method 17

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Reagents: Oxygen ;  80 °C
Reference
Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides
Mai, Shaoyu; Rao, Changqing; Chen, Ming; Su, Jihu; Du, Jiangfeng; et al, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Synthesis and electrophilic substitution reactions of 2-phenyloxazole
Belen'kii, L. I.; Ceskis, M., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

Production Method 19

Reaction Conditions
1.1 Catalysts: Cupric chloride ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  2 h, rt → 100 °C
Reference
Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes
Beccalli, Egle M.; Borsini, Elena; Broggini, Gianluigi; Palmisano, Giovanni; Sottocornola, Silvia, Journal of Organic Chemistry, 2008, 73(12), 4746-4749

Production Method 20

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Reference
Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases
, World Intellectual Property Organization, , ,

2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials

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Additional information on 2-phenyl-1,3-oxazole-5-carbaldehyde

Introduction to 2-phenyl-1,3-oxazole-5-carbaldehyde (CAS No. 92629-13-5)

2-phenyl-1,3-oxazole-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 92629-13-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxazole family, a class of five-membered aromatic rings containing one oxygen atom and two carbon atoms. The presence of a formyl group at the 5-position and a phenyl substituent at the 2-position imparts unique reactivity and potential biological activity, making it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 2-phenyl-1,3-oxazole-5-carbaldehyde combines the electron-withdrawing effect of the aldehyde group with the electron-donating properties of the phenyl ring. This dual functionality allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. Such characteristics make it a versatile building block for synthesizing more complex molecules with tailored pharmacological properties.

In recent years, there has been growing interest in oxazole derivatives due to their demonstrated biological activity across various therapeutic areas. Studies have highlighted the potential of oxazole-based compounds as antimicrobial agents, antiviral agents, and even as components in anticancer therapies. The aldehyde functionality in 2-phenyl-1,3-oxazole-5-carbaldehyde serves as a critical site for further functionalization, enabling the construction of more intricate scaffolds that can modulate biological targets with high specificity.

One of the most compelling aspects of 2-phenyl-1,3-oxazole-5-carbaldehyde is its utility in medicinal chemistry as a precursor for drug discovery programs. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacokinetic profiles or improved binding affinity to biological receptors. For instance, modifications at the phenyl ring or the oxazole core have been explored to optimize solubility, metabolic stability, and target engagement. These efforts align with contemporary trends in drug development, where structure-based design and computational modeling play pivotal roles in accelerating discovery.

The synthesis of 2-phenyl-1,3-oxazole-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between phenacyl bromides or iodides with oxazoline derivatives, followed by oxidation to introduce the aldehyde group. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields. Such innovations are essential for scaling up production while adhering to green chemistry principles.

From a computational chemistry perspective, 2-phenyl-1,3-oxazole-5-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-throughput virtual screening (HTVS) has identified several promising derivatives that exhibit inhibitory activity against enzymes implicated in inflammatory diseases or cancer progression. These findings underscore the importance of integrating computational tools with experimental validation to accelerate the discovery pipeline.

The pharmaceutical industry has shown particular interest in derivatives of 2-phenyl-1,3-oxazole-5-carbaldehyde due to their potential as kinase inhibitors or modulators of other enzyme families involved in signal transduction pathways. For example, structural analogs have been investigated for their ability to disrupt aberrant signaling cascades in tumor cells without affecting normal cellular processes. Such research highlights the compound's significance as a scaffold for developing next-generation therapeutics that address unmet medical needs.

In addition to its pharmaceutical applications, 2-phenyl-1,3-oxazole-5-carbaldehyde finds utility in materials science and agrochemical research. Its heterocyclic core serves as a precursor for polymers with unique electronic properties or for agrochemicals designed to enhance crop protection while minimizing environmental impact. The versatility of this compound underscores its broad industrial relevance beyond traditional medicinal chemistry applications.

The latest research trends indicate that further exploration of 2-phenyl-1,3-oxtale-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonyl-decarbonylaldehyde derivatives is warranted to uncover novel mechanisms of action and expand its therapeutic potential. Collaborative efforts between academic laboratories and pharmaceutical companies are expected to yield innovative compounds that address complex diseases through targeted intervention.

In conclusion,2-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-phendel-aldehyde (CAS No. 92629-XOXOXOXOXOXOXOXOXOXOXOXOXOXO) remains a cornerstone in synthetic chemistry and drug discovery due to its structural versatility and functional diversity. As research continues to uncover new applications for this compound,it is poised to play an increasingly important role in developing next-generation therapeutics that meet global healthcare challenges.

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Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
A931592
Purity:99%
Quantity:5g
Price ($):3249.0
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